

# Adrixetinib TFA: A Deep Dive into Preclinical Efficacy in Solid Tumors

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## Compound of Interest

Compound Name: Adrixetinib TFA

Cat. No.: B12383634

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A Technical Guide for Researchers and Drug Development Professionals

## Introduction

Adrixetinib (Q702), a potent and selective small molecule inhibitor, has emerged as a promising therapeutic agent in the landscape of oncology. This technical guide provides an in-depth overview of the preclinical studies of **Adrixetinib TFA** in solid tumors, with a focus on its mechanism of action, in vitro and in vivo efficacy, and its effects on the tumor microenvironment. Adrixetinib concurrently targets three key receptor tyrosine kinases: Axl, Mer, and Colony-Stimulating Factor 1 Receptor (CSF1R), which are implicated in tumor progression, immune evasion, and drug resistance.<sup>[1]</sup> This multi-targeted approach positions Adrixetinib as a novel cancer immunotherapeutic agent.

## Mechanism of Action: Remodeling the Tumor Microenvironment

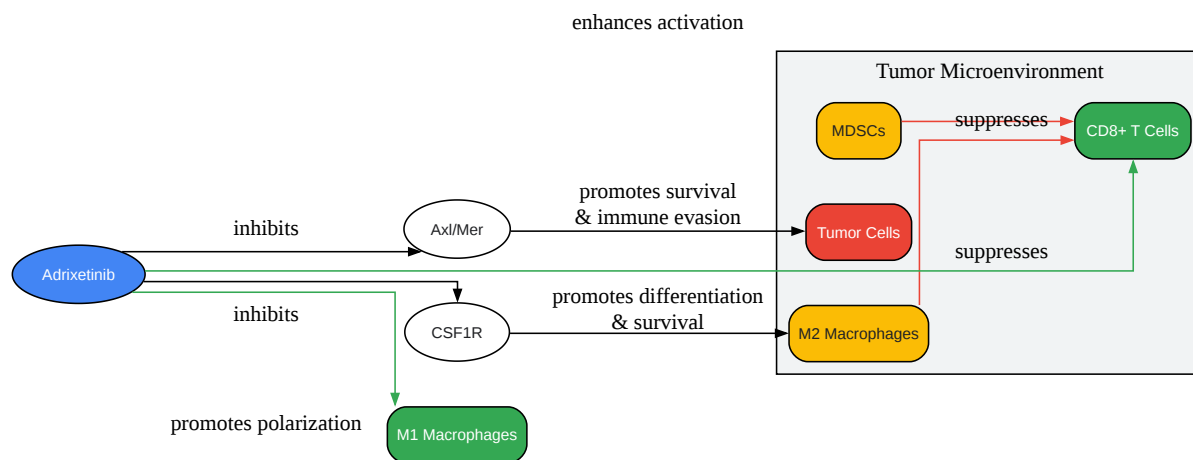
Adrixetinib's primary mechanism of action revolves around the modulation of the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. By inhibiting Axl, Mer, and CSF1R, Adrixetinib disrupts key signaling pathways that promote tumor growth and suppress anti-tumor immunity.

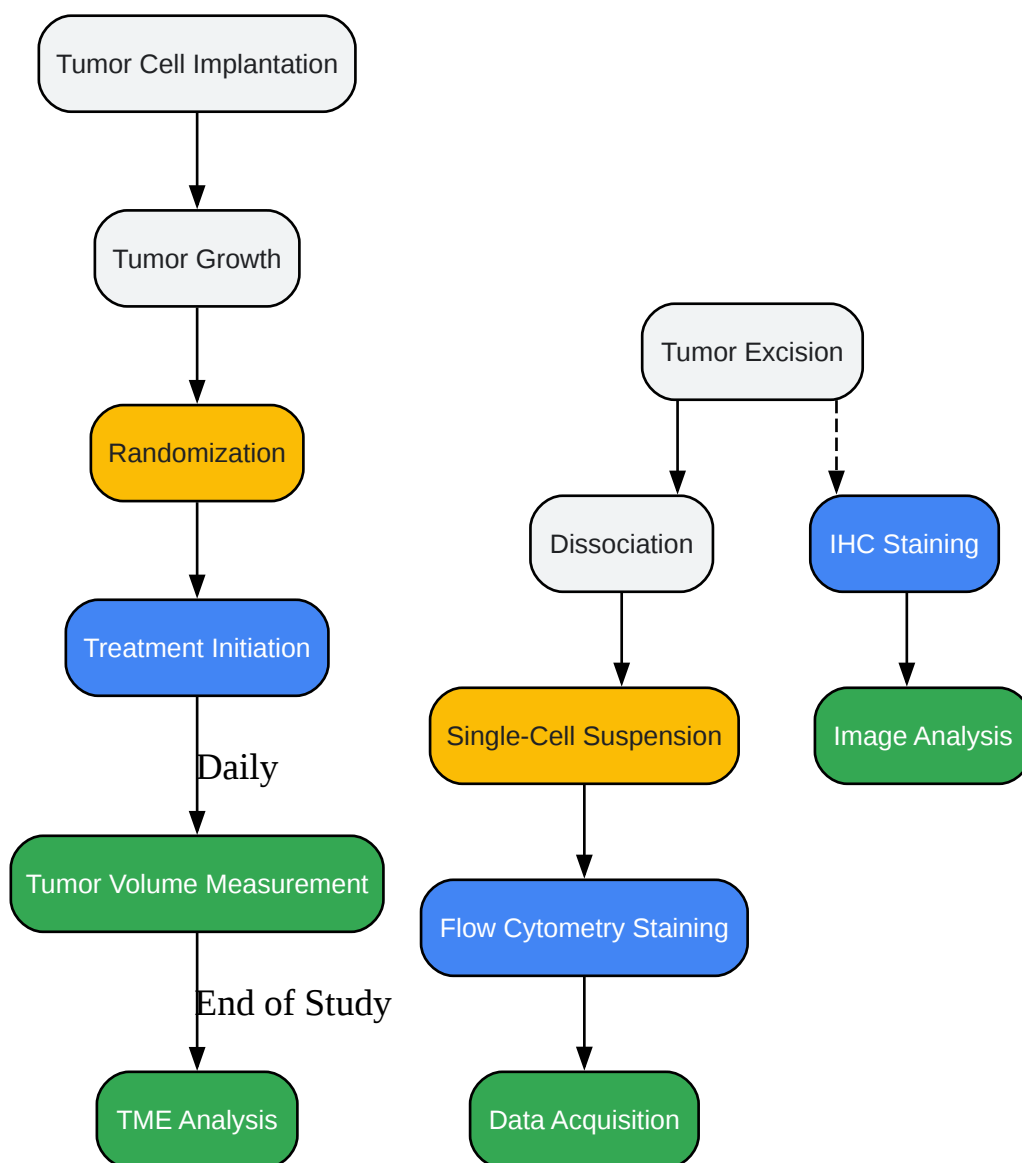
The TAM (Tyro3, Axl, Mer) receptor tyrosine kinases, Axl and Mer, are overexpressed in various cancers and are associated with poor prognosis. Their inhibition has been shown to

counteract tumor immune evasion.[1] CSF1R is crucial for the differentiation and survival of tumor-associated macrophages (TAMs), particularly the M2-polarized macrophages, which are known to suppress T-cell responses and promote tumor progression.

Preclinical studies have demonstrated that Adrixetinib treatment leads to a significant reduction in M2 macrophages and myeloid-derived suppressor cells (MDSCs) within the TME.

Concurrently, it promotes the polarization of macrophages towards a pro-inflammatory M1 phenotype and increases the infiltration and activation of cytotoxic CD8+ T cells. This reprogramming of the TME enhances the anti-tumor immune response and creates a more favorable environment for combination therapies, such as immune checkpoint inhibitors.





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## References

- 1. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]

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